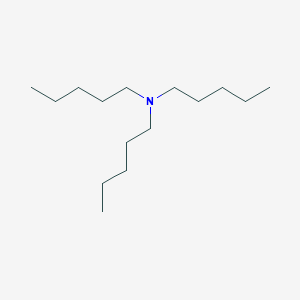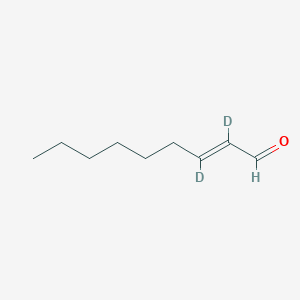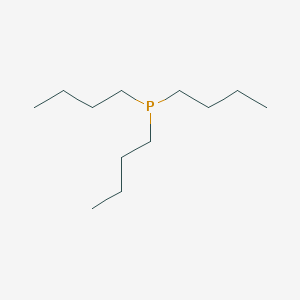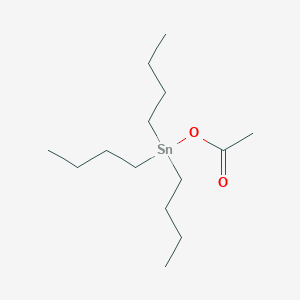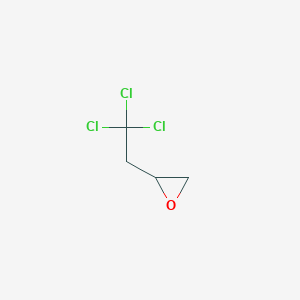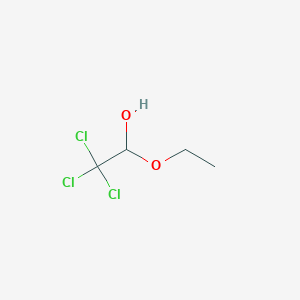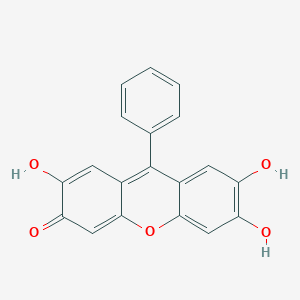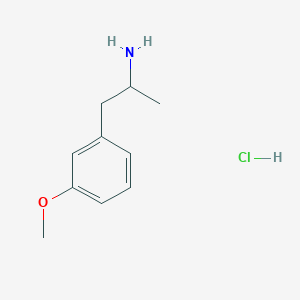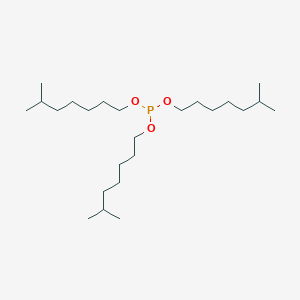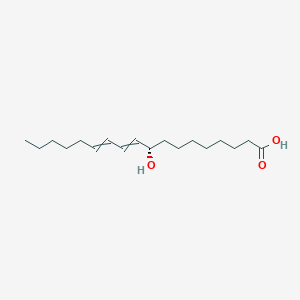
(9S)-9-hydroxyoctadeca-10,12-dienoic acid
Übersicht
Beschreibung
“(9S)-9-hydroxyoctadeca-10,12-dienoic acid” is a type of hydroxy fatty acid. Hydroxy fatty acids are oxygenated derivatives of fatty acids and can be produced by the oxidation of fatty acids12. They are involved in various biological processes and have been found to have anti-tumor properties3.
Synthesis Analysis
The synthesis of hydroxy fatty acids like “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” often involves the oxidation of fatty acids. For instance, 9S-HOD, a similar compound, is one of the natural products of linoleic acid oxygenation by 15-lipoxygenase (15-LOX)3. However, the specific synthesis process for “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” is not detailed in the search results.Molecular Structure Analysis
The molecular structure of “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” is not explicitly mentioned in the search results. However, it’s known that the structure of organic compounds, including their absolute configuration, is extremely critical to their activity4.Chemical Reactions Analysis
The specific chemical reactions involving “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” are not detailed in the search results. However, it’s known that when acid or base is added to a solution, its effect is practically balanced, and the pH of the solution remains constant56.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” are not detailed in the search results. However, physical properties of matter include density, color, hardness, melting and boiling points, and electrical conductivity78.Wissenschaftliche Forschungsanwendungen
Bitter Taste Contribution in Food Products
(9S)-9-Hydroxyoctadeca-10,12-dienoic acid, along with its isomers, has been studied for its contribution to the bitter taste in food products, particularly in pea-protein isolates. Advanced chromatography methods have been utilized to quantify these compounds and assess their impact on bitterness (Gläser et al., 2021).
Role in Lipid Peroxidation
This compound has also been investigated for its stability under various oxidation conditions. In contrast to its hydroperoxide form, it proved to be stable in several oxidation experiments, making it a valuable marker for lipid peroxidation studies (Spiteller & Spiteller, 1997).
Impact on Human Platelet Function
Research on 13-hydroxyoctadeca-9,11-dienoic acid, a related compound, shows it can affect human platelet function, inhibiting thromboxane synthesis and stimulating 12-HETE production. This highlights the potential biological activities of hydroxyoctadecadienoic acids in human health (Setty et al., 1987).
Stereochemistry in Fungal Lipids
Steric analysis of hydroxyoctadecadienoic acids, including 8-hydroxy- and 10-hydroxyoctadecadienoic acids, has been conducted to understand their formation in fungi. This research provides insights into the stereochemical aspects of these compounds in biological systems (Garscha & Oliw, 2007).
Inhibition of Nuclear Export in Medicinal Plants
The compound has been identified as an unprecedented NES non-antagonistic inhibitor for nuclear export of Rev in Sida cordifolia, a South American medicinal plant. This discovery underlines its potential therapeutic applications (Tamura et al., 2010).
Safety And Hazards
The specific safety and hazards associated with “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” are not detailed in the search results. However, it’s known that acids and bases are chemicals that are dangerous to human tissue. They may cause chemical burns, respiratory distress, and fire hazards9.
Zukünftige Richtungen
The future directions for research on “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” are not explicitly mentioned in the search results. However, it’s known that lignin valorization, which involves the disassembly of lignin into aromatic monomers, is of great interest because it enables the formation of highly functionalized, valuable compounds10.
Eigenschaften
IUPAC Name |
(9S)-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC=CC=C[C@H](CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S)-9-hydroxyoctadeca-10,12-dienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




